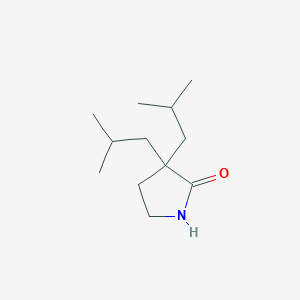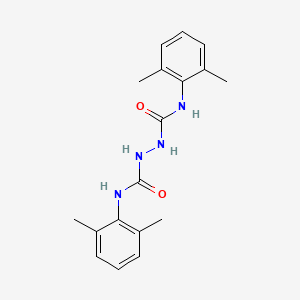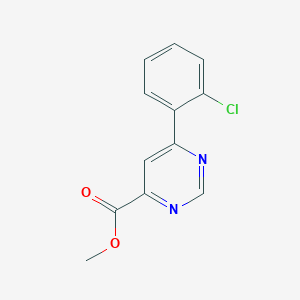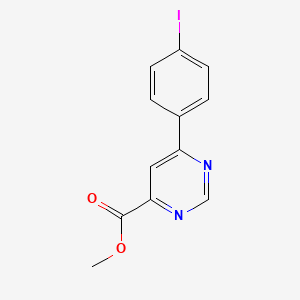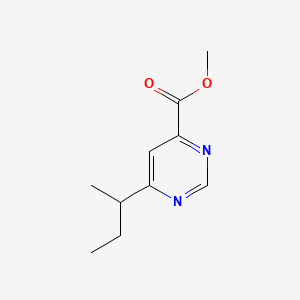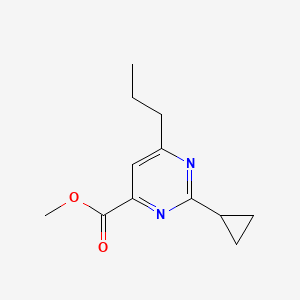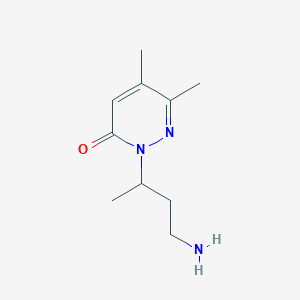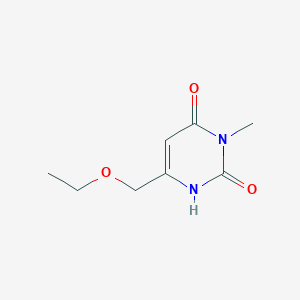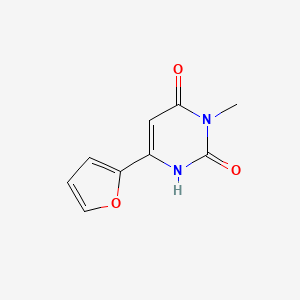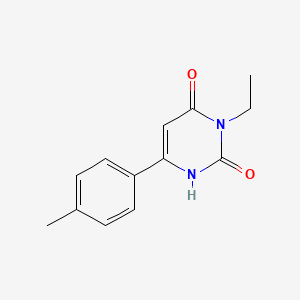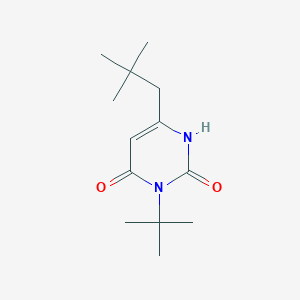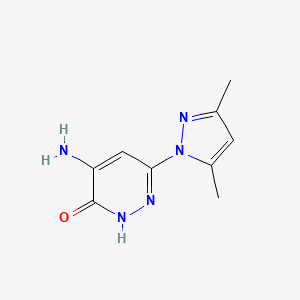
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-TB-3-PY-THP-2,4-D, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom, as well as two tertiary butyl groups and a propan-2-yl group. 6-TB-3-PY-THP-2,4-D is a colorless solid with a melting point of approximately 115°C.
Applications De Recherche Scientifique
Novel Synthesis Approaches
Researchers have developed novel synthetic routes for dihydropyrimidine-2,4-dione derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, Udayakumar et al. (2017) reported the synthesis and characterization of new compounds through a multi-step reaction, demonstrating modest to high yields. These compounds were evaluated for their cytotoxic effects against the A431 cancer cell line, indicating their potential in anticancer studies (Udayakumar, Gowsika, & Pandurangan, 2017).
Antioxidant and Cytotoxic Activities
Shatokhin et al. (2021) synthesized chromone-based hybrids containing xanthine and sterically hindered phenol fragments, including dihydropyrimidine-2,4-dione structures, to investigate their cytotoxic and antioxidant activities. This study underscores the versatility of dihydropyrimidine-2,4-dione derivatives in developing compounds with desired biological properties (Shatokhin et al., 2021).
Bioactive Analog Synthesis
Maftei et al. (2013) focused on synthesizing novel bioactive analogs bearing the dihydropyrimidine-2,4-dione moiety, testing them for antitumor activity against a panel of cell lines. Their work illustrates the potential of these compounds in developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Intermediate in Synthesis Routes
Zhang et al. (2022) described the synthesis of a compound as an intermediate in the production of a target molecule intended for mTOR-targeted PROTAC therapy. This highlights the role of dihydropyrimidine-2,4-dione derivatives in the synthesis of complex molecules for targeted therapeutic applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Propriétés
IUPAC Name |
6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANLFKCKYDOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

